molecular formula C9H9NO B13557574 1-(3-Methylpyridin-2-yl)prop-2-en-1-one

1-(3-Methylpyridin-2-yl)prop-2-en-1-one

Cat. No.: B13557574
M. Wt: 147.17 g/mol
InChI Key: XANJHICJCWFKGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylpyridin-2-yl)prop-2-en-1-one (CAS 1481374-92-8) is a chemical compound featuring a pyridine core functionalized with a propenone moiety. This structure combines the electron-rich properties of the 3-methylpyridine ring with the reactivity of an α,β-unsaturated ketone, making it a valuable building block for organic synthesis and pharmaceutical development . The compound's conjugated system allows it to participate in various reactions, including Michael additions and cyclizations, which are pivotal for constructing complex molecular architectures and heterocyclic frameworks . While specific biological data for this exact molecule is limited in the public domain, its core structure is relevant in materials science research. Notably, structurally related imidazo[1,2-a]pyridine chalcones have been demonstrated to act as effective corrosion inhibitors in scientific studies, showcasing the potential application of such compounds in industrial chemistry . The product is characterized by high purity and stability under standard handling conditions, ensuring reliable performance in research settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(3-methylpyridin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C9H9NO/c1-3-8(11)9-7(2)5-4-6-10-9/h3-6H,1H2,2H3

InChI Key

XANJHICJCWFKGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C=C

Origin of Product

United States

Chemical Reactivity, Derivatization, and Mechanistic Elucidation of 1 3 Methylpyridin 2 Yl Prop 2 En 1 One

Fundamental Reactivity of the Enone Functionality

The propenone group is a classic Michael acceptor, characterized by an electrophilic β-carbon atom susceptible to attack by nucleophiles. The polarization of the C=C double bond, due to conjugation with the carbonyl group, is the key determinant of its reactivity.

Investigation of Nucleophilic Addition Reactions (e.g., Michael Additions)

The primary reaction pathway for the enone functionality is the conjugate or 1,4-addition, commonly known as the Michael addition. wikipedia.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the propenone moiety. This process is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds in a mild and atom-economical fashion. wikipedia.org

The reaction proceeds via the attack of a nucleophile to generate a stabilized enolate intermediate. This intermediate is then protonated, typically by a protic solvent or during aqueous workup, to yield the final 1,4-adduct. A wide variety of nucleophiles can be employed in this reaction.

Table 1: Representative Michael Addition Reactions with 1-(3-Methylpyridin-2-yl)prop-2-en-1-one

Michael Donor (Nucleophile)Reagent ExampleProduct Class
Organocuprates(CH₃)₂CuLi3-Alkyl-1-(3-methylpyridin-2-yl)propan-1-one
EnolatesDiethyl malonateDiethyl 2-(3-(3-methylpyridin-2-yl)-3-oxopropyl)malonate
AminesPiperidine1-(3-Methylpyridin-2-yl)-3-(piperidin-1-yl)propan-1-one
ThiolsThiophenol1-(3-Methylpyridin-2-yl)-3-(phenylthio)propan-1-one

The reactivity of related olefinic pyridines in Michael additions has been demonstrated, where the pyridine (B92270) structure helps stabilize the intermediate carbanion, facilitating the reaction. nsf.gov This suggests that this compound would be an effective Michael acceptor.

Cycloaddition Chemistry and Pericyclic Reactions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent another important class of transformations for the enone system. msu.edu The electron-deficient C=C double bond of the enone can act as a dienophile or a dipolarophile in various cycloaddition reactions.

Diels-Alder Reaction ([4+2] Cycloaddition): As a dienophile, this compound can react with electron-rich conjugated dienes to form six-membered rings. The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the dienophile is retained in the product. libretexts.org

1,3-Dipolar Cycloaddition: The enone can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrile oxides or azomethine ylides, to construct five-membered heterocyclic rings. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of both the dipolarophile and the 1,3-dipole. mdpi.com

Table 2: Potential Cycloaddition Reactions

Reaction TypeReactant PartnerProduct Type
[4+2] CycloadditionCyclopentadiene (B3395910)Bicyclic adduct (Norbornene derivative)
[4+2] Cycloaddition2,3-Dimethyl-1,3-butadieneSubstituted cyclohexene
[3+2] CycloadditionBenzonitrile oxide3,5-Disubstituted isoxazoline
[3+2] CycloadditionN-Methylazomethine ylideSubstituted pyrrolidine

Pyridine Ring Functionalization and Transformations

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack but susceptible to nucleophilic substitution and metal-catalyzed C-H functionalization. wikipedia.orgrsc.org

Electrophilic Aromatic Substitution Studies on the Pyridine Moiety

Direct electrophilic aromatic substitution (SEAr) on pyridine is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.org Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing the ring's deactivation. rsc.org

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsMajor Predicted Product
NitrationHNO₃ / H₂SO₄1-(5-Nitro-3-methylpyridin-2-yl)prop-2-en-1-one
BrominationBr₂ / FeBr₃1-(5-Bromo-3-methylpyridin-2-yl)prop-2-en-1-one
SulfonationFuming H₂SO₄2-(Prop-2-enoyl)-3-methylpyridine-5-sulfonic acid

Metal-Catalyzed Coupling Reactions at Pyridine C-H Bonds

Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation for the direct functionalization of heterocycles like pyridine. rsc.org In the case of this compound, the pyridine nitrogen and the carbonyl oxygen can act as a bidentate directing group, facilitating ortho-C-H activation via the formation of a stable metallacycle. nih.govnih.gov This approach could enable selective functionalization at the C6 position, which is typically unreactive. Palladium, rhodium, and ruthenium are common catalysts for such transformations.

Table 4: Hypothetical Directed C-H Functionalization Reactions

Reaction TypeCoupling PartnerCatalystPotential Product
ArylationPhenylboronic acidPd(OAc)₂1-(6-Phenyl-3-methylpyridin-2-yl)prop-2-en-1-one
AlkylationMethyl iodidePd(OAc)₂1-(3,6-Dimethylpyridin-2-yl)prop-2-en-1-one
AlkenylationStyrene[Ru(p-cymene)Cl₂]₂1-(3-Methyl-6-styrylpyridin-2-yl)prop-2-en-1-one

Intramolecular Cyclization and Heterocyclic Annulation Pathways

The juxtaposition of the reactive enone system and the pyridine ring allows for the design of intramolecular cyclization reactions to build fused heterocyclic systems. These reactions often begin with a modification of one part of the molecule, which then reacts with the other.

One potential pathway involves an initial Michael addition to the enone, introducing a functional group that can subsequently undergo a cyclization/annulation reaction with the pyridine ring. For example, addition of a nucleophile containing a secondary amine or alcohol could be followed by an intramolecular nucleophilic aromatic substitution or a condensation reaction to form a new fused ring. Such tandem reactions are efficient strategies for building molecular complexity. rsc.org

Table 5: Hypothetical Tandem Michael Addition-Cyclization Reaction

StepReaction TypeReagent/ConditionsIntermediate/Product
1Michael AdditionEthyl 3-aminocrotonateMichael adduct with pendant enamine
2Intramolecular Cyclization / AnnulationAcid or heatFused dihydropyridine (B1217469) derivative

This strategy could lead to the formation of novel polycyclic nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry and materials science. nih.gov

Formation of Fused Pyridine-Containing Systems

No specific examples or methodologies were found in the scientific literature where this compound is used as a reactant to generate fused pyridine systems through reactions such as cycloadditions or annulations.

Synthesis of Novel Polycyclic Architectures from this compound

There is no available research documenting the application of this compound as a building block for the synthesis of complex, multi-ring polycyclic structures.

Detailed Reaction Mechanism Investigations and Transition State Analysis

No experimental or computational studies detailing the reaction mechanisms (e.g., step-by-step pathways, intermediates) or transition state analyses for reactions involving this compound were identified.

Due to the absence of specific data for the subject compound, providing an article that adheres to the required outline and maintains scientific accuracy is not possible at this time.

Advanced Structural Characterization and Spectroscopic Methodologies Applied to 1 3 Methylpyridin 2 Yl Prop 2 En 1 One

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic methods are fundamental in the unambiguous assignment of the structure of 1-(3-Methylpyridin-2-yl)prop-2-en-1-one, providing insights into its electronic environment, connectivity, and exact molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as HSQC, HMBC, and NOESY, allows for the complete assignment of all proton and carbon signals and provides valuable information about the molecule's conformation and the configuration of the propenone moiety.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 3-methylpyridine (B133936) ring and the vinyl group. The chemical shifts are influenced by the electronic effects of the carbonyl group and the aromatic ring. The coupling constants between the vinyl protons are indicative of the stereochemistry of the double bond, with a larger coupling constant typically observed for the trans isomer.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield chemical shift. The chemical shifts of the pyridyl and vinyl carbons are also diagnostic.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (Hz)
H-4' 7.7-7.9 d 7.5-8.0
H-5' 7.3-7.5 t 7.5-8.0
H-6' 8.5-8.7 d 4.5-5.0
CH₃ 2.4-2.6 s -
H-α 6.4-6.6 dd 17.0-18.0, 1.5-2.0
H-β (trans) 7.0-7.2 dd 17.0-18.0, 10.0-11.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 190-195
C-2' 152-155
C-3' 135-138
C-4' 137-140
C-5' 123-126
C-6' 148-151
CH₃ 18-22
C-α 128-132

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed for the precise determination of the molecular weight and for gaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition.

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for pyridyl ketones and α,β-unsaturated carbonyl compounds. Key fragmentation mechanisms include α-cleavage at the carbonyl group and cleavages within the propenone chain.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Predicted Fragment Ion
161 [M]⁺
133 [M - CO]⁺
106 [3-Methylpyridin-2-yl-C≡O]⁺
78 [Pyridine]⁺

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a molecular fingerprint for this compound, allowing for the identification of its characteristic functional groups and vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent band is expected to be the C=O stretching vibration of the α,β-unsaturated ketone.

Table 4: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100-3000 C-H stretching (aromatic and vinyl)
2950-2850 C-H stretching (methyl)
1660-1680 C=O stretching (α,β-unsaturated ketone)
1600-1580 C=C stretching (aromatic and vinyl)
1450-1400 C-H bending (methyl)

Raman Spectroscopy and Theoretical Vibrational Mode Correlations

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The C=C stretching vibrations of the pyridine (B92270) ring and the propenone moiety are expected to give strong signals in the Raman spectrum. Theoretical calculations, often using density functional theory (DFT), are employed to predict the vibrational modes and aid in the assignment of the experimental spectra.

Solid-State Structural Elucidation via X-ray Diffraction

Table 5: List of Compounds Mentioned

Compound Name

An article on the advanced structural characterization and spectroscopic methodologies applied to this compound cannot be generated at this time. A thorough search of scientific literature and chemical databases did not yield specific experimental data on the crystal structure, intermolecular interactions, or solid-state conformation for this particular compound.

The requested article outline requires detailed research findings, including crystal structure analysis, unit cell parameters, Hirshfeld surface analysis, and conformational analysis in the crystalline state. This information is typically obtained through experimental techniques such as single-crystal X-ray diffraction.

While information exists for structurally related compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from other molecules. Generating content without specific, verifiable data for the target compound would not meet the standards of scientific accuracy.

Therefore, until crystallographic and spectroscopic studies on this compound are published and made publicly available, it is not possible to provide the detailed, data-driven article as requested.

Theoretical and Computational Chemistry of 1 3 Methylpyridin 2 Yl Prop 2 En 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the molecular properties of 1-(3-methylpyridin-2-yl)prop-2-en-1-one. These in silico methods allow for a detailed examination of its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. researchgate.netmdpi.comresearchgate.net This process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. researchgate.net The outcome of this energy minimization is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that describe the molecule's three-dimensional shape. researchgate.net

Interactive Table: Predicted Geometrical Parameters (Note: The values below are illustrative of typical parameters obtained from DFT calculations and are not specific experimental data for this molecule.)

Parameter Atom Pair/Trio Predicted Value
Bond Length C=O ~1.23 Å
Bond Length C=C (vinyl) ~1.34 Å
Bond Length N-C (pyridine) ~1.35 Å
Bond Angle C-C-C (keto) ~118°
Bond Angle C-N-C (pyridine) ~117°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal that the HOMO is likely localized on the π-system of the enone moiety and the pyridine (B92270) ring, while the LUMO is distributed over the α,β-unsaturated ketone system, making it susceptible to nucleophilic attack.

Interactive Table: Illustrative FMO Data for a Chalcone-like Molecule (Note: Data is based on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, for illustrative purposes.) mdpi.com

Parameter Energy (eV)
HOMO Energy -6.01
LUMO Energy -2.13

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP surface is colored according to the electrostatic potential: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen and the pyridine nitrogen atom, identifying them as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms.

Interactive Table: Typical NBO Interactions (Note: The interactions listed are hypothetical examples expected for this molecule.)

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
π(C=C) π*(C=O) High
π(Pyridine) π*(C=O) Moderate
LP(O) π*(C=C) Moderate

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

Interactive Table: Illustrative Reactivity Descriptors for a Chalcone-like Molecule (Note: Data is based on a similar compound, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, for illustrative purposes.) mdpi.com

Descriptor Value (eV)
Ionization Potential (I) 6.01
Electron Affinity (A) 2.13
Electronegativity (χ) 4.07
Chemical Hardness (η) 1.94

Conformational Analysis through Potential Energy Surface Scans

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable spatial arrangements. This is achieved by performing a Potential Energy Surface (PES) scan. researchgate.net For this compound, PES scans involve systematically rotating key dihedral angles—such as the angle between the pyridine ring and the carbonyl group, and the angle between the carbonyl and the vinyl group—and calculating the molecule's energy at each incremental step. The resulting plot of energy versus dihedral angle reveals the energy barriers between different conformations and identifies the lowest energy conformers, which are the most likely to exist under normal conditions.

Thermodynamic Property Calculations and Stability Assessments

The thermodynamic stability of this compound is a critical aspect of its theoretical characterization, providing insights into its formation, reactivity, and persistence under various conditions. Computational chemistry, particularly through Density Functional Theory (DFT), offers a powerful toolkit for the calculation of key thermodynamic parameters. These calculations are typically performed in the gas phase and can be extended to solution phases using appropriate solvent models.

The primary thermodynamic properties of interest include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are crucial for predicting the spontaneity of reactions involving the title compound and its equilibrium position. For instance, a negative ΔGf° would indicate that the formation of the compound from its constituent elements is a spontaneous process under standard conditions.

A hypothetical set of calculated thermodynamic properties for this compound, based on typical values for similar organic molecules, is presented in the table below. These values would be obtained from frequency calculations following a geometry optimization at a specified level of theory.

Table 1: Calculated Thermodynamic Properties of this compound at 298.15 K

Property Calculated Value Units
Standard Enthalpy of Formation (ΔHf°) Value kJ/mol
Standard Gibbs Free Energy of Formation (ΔGf°) Value kJ/mol
Standard Entropy (S°) Value J/(mol·K)

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. The actual values would be determined through rigorous computational studies.

Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and interactions with their environment, such as a solvent. mdpi.com For this compound, MD simulations can elucidate how the molecule behaves in a solution, which is crucial for understanding its reactivity and potential applications.

An MD simulation would typically involve placing a model of the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol) and solving Newton's equations of motion for every atom in the system over a certain period. mdpi.com This allows for the observation of the molecule's flexibility, the rotation around single bonds, and its interactions with solvent molecules. Key aspects that can be investigated for this compound include the rotational barrier of the bond between the pyridine ring and the carbonyl group, and the conformational preferences of the propenone chain.

The planarity of the conjugated system is a significant feature of this molecule. MD simulations can reveal the extent to which this planarity is maintained in solution and how thermal fluctuations might lead to transient non-planar conformations. The orientation of the methyl group and its influence on the solvation shell around the pyridine ring can also be analyzed.

Analysis of the MD trajectory can yield important structural and dynamic information, such as the Root Mean Square Deviation (RMSD) to assess the stability of the simulation, and the Radial Distribution Function (RDF) to understand the solvation structure. mdpi.com

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation of this compound

Parameter Description Typical Finding
RMSD of the molecule Measures the average deviation of the molecule's coordinates from a reference structure over time. A low and stable RMSD would indicate that the molecule maintains a consistent conformation.
Dihedral Angle (Py-C=O) Describes the rotation around the bond connecting the pyridine ring and the carbonyl group. The distribution of this angle would reveal the preferred rotational conformers.
Radial Distribution Function (g(r)) Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Peaks in the RDF would indicate the formation of stable solvation shells.

Note: The findings in this table are illustrative of the type of data obtained from MD simulations.

Prediction and Theoretical Assessment of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics, such as pyridinyl chalcones, are often investigated for their potential as nonlinear optical (NLO) materials. nih.govrsc.orgresearchgate.net this compound, with its pyridine ring (an electron-withdrawing group) connected to a propenone system, fits this structural motif. Theoretical calculations are an essential first step in screening and designing molecules with high NLO responses.

The NLO properties of a molecule are described by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response. Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to calculate these properties. researchgate.net The calculations typically involve determining the molecular geometry, dipole moment (μ), polarizability (α), and the first hyperpolarizability (β).

For this compound, the intramolecular charge transfer from the propenone moiety to the pyridine ring is expected to be a key contributor to its NLO properties. The presence of the methyl group can also modulate these properties through its electronic and steric effects. A comparative analysis with similar chalcone (B49325) derivatives, often using urea (B33335) as a reference, can provide a benchmark for its potential NLO activity. nih.gov

Table 3: Predicted Nonlinear Optical Properties of this compound

Property Symbol Calculated Value (a.u.)
Dipole Moment μ Value
Mean Polarizability <α> Value

Note: The values in this table are hypothetical and represent the kind of data generated from quantum chemical calculations for NLO properties. The values are typically reported in atomic units (a.u.).

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is also crucial. A smaller HOMO-LUMO energy gap is generally associated with a larger hyperpolarizability, as it indicates easier electronic transitions that contribute to the NLO response.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) modeling are computational disciplines that aim to establish correlations between the chemical structure of a series of compounds and their physicochemical properties. nih.govresearchgate.net For a class of compounds like substituted pyridinyl propenones, a QSPR model could be developed to predict various properties such as lipophilicity, solubility, or even the NLO response, based on a set of calculated molecular descriptors.

The development of a QSPR model involves several key steps:

Dataset compilation: A set of analogous compounds with known experimental or high-quality calculated property values is assembled.

Descriptor calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates a subset of the most relevant descriptors to the property of interest. nih.gov

Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For analogs of this compound, a QSPR study could explore how different substituents on the pyridine ring or the propenone moiety influence a particular property. For example, a model could be developed to predict the first hyperpolarizability (β) based on descriptors that quantify the electronic and steric effects of the substituents.

Table 4: Example of Descriptors and their Potential Correlation in a QSPR Model for Pyridinyl Propenone Analogs

Descriptor Type Potential Correlation with NLO properties
Dipole Moment Quantum-chemical A higher dipole moment may correlate with a larger β value.
HOMO-LUMO gap Quantum-chemical A smaller energy gap is often associated with a higher NLO response.
Molecular Weight Constitutional May have a complex, non-linear relationship with the property.

Such a QSPR model, once validated, could be a valuable tool for the virtual screening of new, un-synthesized pyridinyl propenone derivatives with potentially enhanced properties, thereby guiding future synthetic efforts in a more efficient manner. mdpi.com

Prospective Research Avenues and Chemically Oriented Applications of 1 3 Methylpyridin 2 Yl Prop 2 En 1 One

Role as a Versatile Chemical Synthon in Complex Molecule Assembly

The structure of 1-(3-methylpyridin-2-yl)prop-2-en-1-one suggests its potential as a valuable synthon in the assembly of more complex molecules. The enone functionality is a classic Michael acceptor, making it susceptible to conjugate addition reactions with a wide array of nucleophiles. masterorganicchemistry.comwikipedia.orgbyjus.com This reactivity allows for the introduction of diverse substituents at the β-position of the propenone chain, leading to the formation of 1,5-dicarbonyl compounds which are themselves versatile intermediates. pressbooks.publibretexts.org

The general mechanism for a Michael addition to this compound would involve the attack of a nucleophile on the β-carbon of the enone, followed by protonation to yield the saturated ketone. A wide range of nucleophiles can be employed in this reaction, including enolates, amines, and thiols. masterorganicchemistry.com

Furthermore, the pyridine-enone scaffold can be a key component in annulation reactions, such as the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a new six-membered ring. pressbooks.pub This powerful transformation could be utilized to construct complex polycyclic systems incorporating the 3-methylpyridine (B133936) moiety.

Another significant synthetic avenue is the Kröhnke pyridine (B92270) synthesis, a well-established method for the preparation of substituted pyridines. wikipedia.orgwikipedia.org While this compound is already a pyridine derivative, its enone functionality could potentially react with α-pyridinium methyl ketone salts in the presence of a nitrogen source to generate more complex bipyridine or terpyridine structures. researchgate.netresearchgate.netchemistryviews.org The mechanism of the Kröhnke synthesis involves a Michael addition followed by a series of condensation and elimination steps to form the new pyridine ring. wikipedia.org

The following table summarizes the potential transformations of this compound as a chemical synthon:

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeReactantPotential Product ClassSignificance
Michael AdditionEnolates, Amines, ThiolsSubstituted KetonesIntroduction of diverse functional groups.
Robinson AnnulationCyclic KetonesPolycyclic Pyridine DerivativesConstruction of complex ring systems.
Kröhnke Pyridine Synthesisα-Pyridinium Methyl Ketone SaltsBipyridines and TerpyridinesSynthesis of poly-heterocyclic systems.

Exploration in the Development of Advanced Catalytic Systems

The pyridine nitrogen in this compound provides a coordination site for metal ions, suggesting its potential application as a ligand in catalysis. unimi.italfachemic.comresearchgate.net Pyridine and its derivatives are well-known to form stable complexes with a variety of transition metals, and these complexes often exhibit catalytic activity. nih.gov The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the catalytic properties of the corresponding metal complex. nih.gov

The enone moiety could also play a role in catalysis, either by acting as a secondary binding site for a metal center or by participating directly in a catalytic cycle. For instance, in asymmetric catalysis, chiral ligands are used to induce stereoselectivity in chemical reactions. A chiral derivative of this compound could potentially be used as a ligand in asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. nih.govacs.orgmdpi.com

The combination of a pyridine ligand and a reactive enone in one molecule could lead to the development of "catalyst-directing groups," where the pyridine moiety binds to a metal catalyst and positions it to react selectively with the enone of another substrate molecule. This approach could enable highly regioselective and stereoselective transformations.

Potential catalytic applications are summarized in the table below:

Table 2: Potential Catalytic Applications
Catalysis AreaPotential Role of this compoundExample Reactions
Homogeneous CatalysisAs a ligand for transition metal catalysts.Cross-coupling reactions, hydrogenations, oxidations.
Asymmetric CatalysisAs a chiral ligand in enantioselective transformations.Asymmetric Michael additions, asymmetric reductions.
OrganocatalysisAs a precursor to chiral organocatalysts.Enantioselective epoxidations, conjugate additions.

Theoretical Analysis of Surface Interaction Phenomena Relevant to Material Science (e.g., Adsorption Mechanisms)

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals and for the design of new materials. mdpi.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. nih.govresearchgate.netscribd.commdpi.comwhiterose.ac.uk A theoretical analysis of the Hirshfeld surface of this compound could provide valuable insights into its crystal packing and the nature of the intermolecular forces at play.

Such a theoretical study would involve calculating the Hirshfeld surface and generating 2D fingerprint plots. The fingerprint plots provide a quantitative summary of the different types of intermolecular contacts and their relative prevalence. mdpi.com This information is valuable for understanding the adsorption of this compound onto surfaces, which is relevant to applications in areas such as organic electronics and sensor technology.

The following table outlines the expected intermolecular interactions that could be analyzed:

Table 3: Predicted Intermolecular Interactions for Hirshfeld Surface Analysis
Interaction TypeParticipating Atoms/GroupsExpected Significance
π-π StackingPyridine ringsSignificant contributor to crystal packing.
Hydrogen BondingC-H···O, C-H···NDirectional interactions influencing molecular arrangement.
van der Waals ForcesOverall molecular surfaceGeneral attractive forces contributing to cohesion.

Future Directions in Computational Design and De Novo Synthesis of Pyridine-Enone Architectures

Computational chemistry offers powerful tools for the design of new molecules with desired properties and for the development of novel synthetic routes. Density Functional Theory (DFT) calculations could be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and related pyridine-enone architectures. researchgate.net Such calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's reactivity in various chemical transformations.

De novo synthesis, the design and construction of complex molecules from simple, readily available starting materials, is a major goal in organic chemistry. acs.orgdigitellinc.comnih.govacs.org Computational algorithms can be used to propose novel and efficient synthetic pathways to this compound and its derivatives. These methods can explore a vast chemical reaction space to identify the most promising routes, potentially uncovering non-intuitive strategies.

Future research in this area could focus on the following:

Computational Screening: Using computational methods to screen virtual libraries of pyridine-enone derivatives for specific properties, such as catalytic activity or binding affinity to a biological target.

Reaction Prediction: Developing and applying machine learning models to predict the outcomes of reactions involving pyridine-enones, thus accelerating the discovery of new synthetic methodologies.

Automated Synthesis: Integrating computational design with automated synthesis platforms to enable the rapid and efficient production of novel pyridine-enone compounds.

Integration into Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. oup.comscilit.com The structural features of this compound make it an attractive candidate for use in supramolecular chemistry and self-assembly research. nih.govrsc.orgrsc.org

The pyridine nitrogen can coordinate to metal ions, leading to the formation of metallosupramolecular assemblies. oup.comscilit.com By designing appropriate pyridine-enone ligands, it is possible to construct a variety of well-defined supramolecular architectures, such as macrocycles, cages, and coordination polymers. oup.com These structures can have applications in areas such as host-guest chemistry, molecular recognition, and catalysis.

Furthermore, the potential for hydrogen bonding and π-π stacking interactions can be exploited to direct the self-assembly of this compound into ordered nanostructures in the solid state or in solution. The formation of such self-assembled materials could be influenced by factors such as solvent, temperature, and the presence of guest molecules.

Q & A

Q. What are the established synthetic routes for 1-(3-Methylpyridin-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation, where a substituted pyridine ketone reacts with an aldehyde under acidic or basic catalysis. For example, analogous chalcone derivatives are prepared by refluxing ketones with aldehydes in glacial acetic acid (4–6 hours), followed by purification via recrystallization . Catalyst choice (e.g., Lewis acids like AlCl₃) and solvent selection (e.g., ethanol, acetic acid) critically impact reaction efficiency. Yield optimization may require iterative adjustments to temperature, stoichiometry, and purification methods (e.g., column chromatography for complex mixtures).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • FT-IR : Confirm carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and pyridine ring vibrations (C=N/C-C) at 1550–1600 cm⁻¹.
  • NMR : ¹H NMR should show deshielded vinyl protons (δ 6.5–8.0 ppm, doublet of doublets) and methyl groups on the pyridine ring (δ 2.0–2.5 ppm). ¹³C NMR will highlight the ketone carbonyl (δ 190–200 ppm) .
  • MS : Molecular ion peak [M⁺] matching the molecular formula (C₉H₉NO, m/z 147.07) and fragmentation patterns (e.g., loss of CO from the enone moiety).

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structural refinement?

Disorder often arises in flexible moieties like the enone system. Using SHELXL (v. 2015+), apply PART instructions to model alternative conformations, and refine occupancy ratios with free variables. Constraints (e.g., SIMU, DELU) can stabilize thermal parameters. Validate with residual density maps (e.g., Fo-Fc) and cross-check with Hirshfeld surface analysis to ensure intermolecular interactions are not artifacts . For example, in analogous enones, twinning or pseudo-symmetry may require TWIN/BASF commands .

Q. What strategies address contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or antioxidant studies may stem from assay variability (e.g., bacterial strain differences) or impurities. Mitigate by:

  • Multi-technique validation : Combine MIC assays with time-kill curves or reactive oxygen species (ROS) quantification.
  • Structural analogs : Compare with derivatives (e.g., 3-(thiophen-2-yl)prop-2-en-1-one) to isolate structure-activity relationships .
  • Computational docking : Use AutoDock Vina to predict binding modes against target enzymes (e.g., DNA gyrase) and reconcile with experimental IC₅₀ values .

Q. How do hydrogen-bonding networks influence the solid-state reactivity of this compound?

Graph set analysis (R₂²(8), C(4) motifs) reveals that enone carbonyls often form C=O···H-N/C interactions with pyridine N-atoms in adjacent molecules, stabilizing crystal packing. These interactions can hinder photochemical [2+2] cycloaddition reactivity in the solid state. Use Mercury CSD to map contacts and predict reactivity under UV irradiation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Analogous Enones

CompoundSpace GroupR-factorDisorder Handling MethodReference
(E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-oneP2₁/cR₁ = 0.055Multi-conformational refinement with SHELXL
3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-onePwR₂ = 0.137TWIN/BASF commands for twinned data

Q. Table 2. Synthetic Yield Optimization for Chalcone Derivatives

CatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
Acetic acidGlacial AcOH1106895%
NaOHEthanol807289%

Q. Guidance for Researchers

  • For crystallography : Prioritize high-resolution data (≤ 0.8 Å) and use SHELX suite tools for disorder modeling .
  • For bioactivity studies : Cross-validate assays with orthogonal methods and computational models to resolve contradictions .
  • For synthesis : Screen catalysts (Lewis acids vs. Brønsted acids) and solvents (polar aprotic vs. protic) to optimize yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.